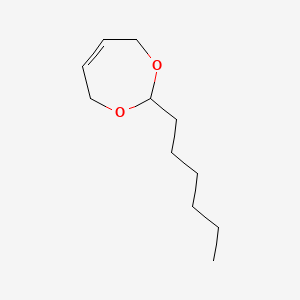
1,3-Dioxepin, 2-hexyl-4,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of heptanal with butene-1,4-glycol under acidic conditions to form the acetal . The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of 2-Hexyl-4,7-dihydro-1,3-dioxepin follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted dioxepin derivatives.
Scientific Research Applications
2-Hexyl-4,7-dihydro-1,3-dioxepin has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets through various pathways. For example, during oxidation, the compound undergoes hydrogen abstraction by peroxyl radicals, leading to the formation of oxidized products . The specific molecular targets and pathways depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
2-Hexyl-4,7-dihydro-1,3-dioxepin can be compared with other similar compounds, such as:
2,5-Dihydrofuran: Another heterocyclic compound with similar reactivity but different ring structure.
3-Pyrroline Derivatives: These compounds also undergo hydroformylation to form optically active aldehydes.
4,7-Dihydro-1,3-dioxepin Derivatives: Various derivatives of 4,7-dihydro-1,3-dioxepin exhibit similar chemical properties and reactivity.
Biological Activity
1,3-Dioxepin, 2-hexyl-4,7-dihydro- is a cyclic ether compound that has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
1,3-Dioxepin compounds are characterized by a dioxepin ring structure, which contributes to their unique chemical properties. The specific compound in focus features a hexyl substituent at the 2-position and a dihydro configuration at the 4 and 7 positions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that various dioxepin derivatives exhibit significant antimicrobial activity. A study conducted on dioxepin compounds showed that they possess inhibitory effects against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antioxidant Activity
Another area of interest is the antioxidant potential of 1,3-Dioxepin derivatives. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary studies suggest that the compound may scavenge free radicals effectively, thus contributing to its potential therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several dioxepin derivatives, including 1,3-Dioxepin, 2-hexyl-4,7-dihydro-. The results demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to known antibiotics .
- Antioxidant Properties : In a study assessing the antioxidant capabilities of various dioxepins, it was found that 1,3-Dioxepin, 2-hexyl-4,7-dihydro- showed significant radical scavenging activity in vitro. The compound's ability to reduce oxidative stress markers in cellular models was highlighted as a promising avenue for further research .
The biological activity of 1,3-Dioxepin, 2-hexyl-4,7-dihydro- can be attributed to its structural features:
- Cell Membrane Interaction : The hydrophobic hexyl group enhances its ability to integrate into lipid membranes, potentially disrupting microbial cell integrity.
- Free Radical Scavenging : The dioxepin structure may facilitate electron donation to free radicals, neutralizing them before they can cause cellular damage.
Properties
CAS No. |
61732-96-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-hexyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-8-11-12-9-6-7-10-13-11/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
BKMHRWAUFCKQFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC=CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















